N,N,2-Trimethylbut-2-en-1-amine
Description
Properties
CAS No. |
40267-41-2 |
|---|---|
Molecular Formula |
C7H15N |
Molecular Weight |
113.20 g/mol |
IUPAC Name |
N,N,2-trimethylbut-2-en-1-amine |
InChI |
InChI=1S/C7H15N/c1-5-7(2)6-8(3)4/h5H,6H2,1-4H3 |
InChI Key |
DKIVIRNEONJXNW-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)CN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,2-Trimethylbut-2-en-1-amine can be achieved through several methods. One common approach involves the alkylation of secondary amines with alkyl halides. For instance, the reaction of N,N-dimethylamine with 2-chlorobut-2-ene under basic conditions can yield this compound. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Catalysts may also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: N,N,2-Trimethylbut-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or amides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the compound can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxides or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or other nitrogen-containing compounds.
Scientific Research Applications
N,N,2-Trimethylbut-2-en-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving amines.
Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which N,N,2-Trimethylbut-2-en-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the compound can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. The compound’s reactivity is largely determined by the electronic properties of the nitrogen atom and the surrounding alkyl groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with N,N,2-Trimethylbut-2-en-1-amine, differing in substituent positions, saturation, or nitrogen substitution patterns. Key comparisons are summarized in Table 1 and elaborated below.
Table 1: Comparison of this compound with Analogous Compounds
Structural and Electronic Differences
- Double Bond Position : Unlike N,3-dimethylbut-1-en-2-amine (double bond at C1), this compound has a conjugated system at C2, which may enhance stability or influence regioselectivity in reactions .
- Aromatic vs. Aliphatic : The naphthyl-substituted analog (from ) exhibits aromatic π-stacking capabilities, unlike the purely aliphatic this compound .
Q & A
Q. What are the optimal synthetic routes for N,N,2-Trimethylbut-2-en-1-amine, and how do reaction conditions influence yield?
Methodological Answer: Synthesis can be achieved via transition-metal-catalyzed hydroamination or allylic substitution. For example, palladium-catalyzed reactions (e.g., using Pd(OAc)₂ with ligands like Xantphos) enable selective C–N bond formation in allylic systems . Nickel catalysts (e.g., bis(1,5-cyclooctadiene)nickel) in toluene at 35°C for 24 hours have also been effective for analogous amines, though yields may vary with steric hindrance or substrate reactivity . Optimize temperature, solvent polarity, and catalyst loading using design-of-experiments (DoE) approaches.
Q. How can X-ray crystallography and software tools like SHELX validate the structure of this compound?
Methodological Answer: Grow single crystals via slow evaporation in nonpolar solvents (e.g., hexane). Collect diffraction data using a synchrotron or in-house X-ray source. Refine structures with SHELXL, which handles anisotropic displacement parameters and hydrogen bonding networks . Cross-validate bond lengths/angles against the Cambridge Structural Database (CSD) to identify deviations caused by electron density delocalization in the enamine system .
Q. What spectroscopic and chromatographic methods are recommended for characterizing purity and functional groups?
Methodological Answer:
- NMR : Assign δ<sup>13</sup>C peaks for the enamine double bond (typically 120–140 ppm) and tertiary amine (45–60 ppm). Use DEPT-135 to distinguish CH₃ groups.
- GC-MS : Employ a polar column (e.g., DB-WAX) with splitless injection to detect low-boiling-point impurities.
- FT-IR : Confirm C=C stretching (~1640 cm⁻¹) and N–CH₃ vibrations (2800–2700 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reaction pathways for this compound in catalytic systems?
Methodological Answer: Use Gaussian or ORCA software to calculate transition states and intermediates. For palladium-catalyzed reactions, model oxidative addition and reductive elimination steps with B3LYP/6-31G(d) basis sets. Compare activation energies for competing pathways (e.g., β-hydride elimination vs. C–N coupling) to rationalize regioselectivity . Validate with kinetic isotope effects (KIEs) or Hammett plots.
Q. What are the stability risks of this compound under acidic or oxidative conditions, and how can degradation products be monitored?
Methodological Answer: Assess stability via accelerated degradation studies:
- Acidic Conditions : Incubate in HCl (0.1 M, 40°C) and analyze by HPLC-MS for potential nitrosamine formation (e.g., via reaction with NOx contaminants) .
- Oxidative Conditions : Use H₂O₂ (3%) and monitor for epoxidation of the double bond or N-oxidation byproducts. Apply QSAR models to predict toxicity of degradation products.
Q. How can advanced separation techniques resolve enantiomers or diastereomers of structurally similar amines?
Methodological Answer: For chiral analogs, employ chiral stationary phases (e.g., Chiralpak IA) in SFC or HPLC. Derivatize amines with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to enhance UV detection sensitivity and separation efficiency . Validate resolution using circular dichroism (CD) or polarimetry.
Q. How do steric and electronic effects in this compound influence its coordination chemistry with transition metals?
Methodological Answer: Conduct titration experiments with metal salts (e.g., Cu(OTf)₂) in anhydrous THF. Monitor binding via UV-vis (d-d transitions) and <sup>1</sup>H NMR (shift or broadening of N–CH₃ signals). Compare stability constants (log K) with less hindered amines to quantify steric effects .
Data Analysis & Contradictions
Q. How should researchers address discrepancies in reported synthetic yields or physical properties?
Methodological Answer:
- Yield Discrepancies : Replicate protocols with rigorous exclusion of moisture/oxygen (Schlenk techniques). Compare catalyst batches via XPS or ICP-MS for metal purity.
- Physical Properties : Cross-reference boiling points or log P values with NIST Chemistry WebBook data, accounting for measurement conditions (e.g., pressure corrections) .
Q. What statistical methods are suitable for optimizing reaction parameters in high-throughput screening?
Methodological Answer: Apply multivariate analysis (e.g., partial least squares regression) to correlate variables (temperature, solvent, catalyst) with outcomes (yield, enantiomeric excess). Use JMP or Design-Expert software to identify significant interactions and design robustness tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
